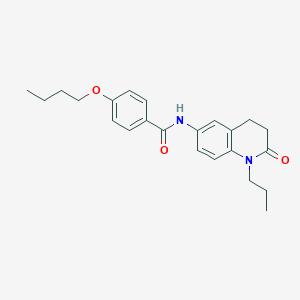

![molecular formula C18H19NO3S B3012039 (E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 2097941-11-0](/img/structure/B3012039.png)

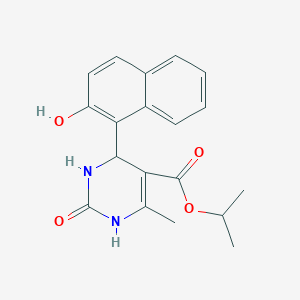

(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of this compound would include a benzofuran ring, a sulfonamide group, and a phenyl group. The benzofuran ring is a fused ring system that includes a benzene ring and a furan ring .科学的研究の応用

Synthesis and Characterization

- The compound has been involved in various synthesis and characterization studies. For instance, Peng-yun Zhang (2013) explored its synthesis starting from para-methyl-acetophenone and ethyl trifluoroacetate, analyzing the effects of base amount, solvent, reaction temperature, and time on the yield (Zhang Peng-yun, 2013).

Enzyme Inhibitory Potential

- Research by M. Abbasi et al. (2019) investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties, targeting α-glucosidase and acetylcholinesterase. This compound was part of a series studied for its potential in inhibiting these enzymes (Abbasi et al., 2019).

Antibacterial and Anti-Inflammatory Applications

- A study by M. Abbasi et al. (2017) synthesized new sulfonamides bearing the 1,4-benzodioxin ring to explore their antibacterial potential and possible use as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Anti-Tubercular Activity

- Research conducted by P. Dighe et al. (2012) involved the synthesis of novel derivatives with this compound to evaluate their anti-tubercular activity against Mycobacterium tuberculosis (Dighe et al., 2012).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

- A study by K. Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides to investigate their cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes (Kucukoglu et al., 2016).

Antimicrobial Activity

- Research by Nikulsinh Sarvaiya et al. (2019) involved the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including this compound, for antimicrobial activity evaluation (Sarvaiya et al., 2019).

Coordination and Electrochemical Interactions

- Studies have explored the coordination and electrochemical interactions of this compound, as demonstrated in research by M. R. Bermejo et al. (2000), focusing on crystallography and electrochemical interaction with nickel (Bermejo et al., 2000).

特性

IUPAC Name |

(E)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-14-6-8-15(9-7-14)10-11-23(20,21)19-12-16-13-22-18-5-3-2-4-17(16)18/h2-11,16,19H,12-13H2,1H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVVXKLHLCHGCL-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2COC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2COC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)

![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)

![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)

![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)

![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)

carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)

![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)